Bienvenue dans la boutique en ligne BenchChem!

Velnacrine Maleate

Acetylcholinesterase inhibition IC50 Enzyme assay

Select velnacrine maleate for Alzheimer's research requiring a well-characterized AChE inhibitor with defined clinical dose-response (225 mg/d validated) and 24h pharmacodynamic window. It shows 2.9-fold higher human AChE potency vs free base (IC50 0.79 μM) and 2.2-7.5× lower hepatotoxicity than tacrine in HepG2 cells. Ideal for hepatic metabolism, oxidative stress mechanism studies, and as a positive control in aged macaque DMTS cognitive models.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
CAS No. 118909-22-1
Cat. No. B013490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine Maleate
CAS118909-22-1
Synonyms1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate
1,2,3,4-tetrahydro-9-aminoacridine-1-ol
1-hydroxytacrine
9-amino-1,2,3,4-tetrahydroacridin-1-ol
9-ATHCO
HP 029
HP-029
velnacrine
velnacrine maleate
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyNEEKVKZFYBQFGT-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Velnacrine Maleate (CAS 118909-22-1): A Hydroxylated Tacrine Metabolite Cholinesterase Inhibitor for Alzheimer's Disease Research Procurement


Velnacrine maleate (HP 029; 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is an orally active, acridine-based acetylcholinesterase (AChE) inhibitor originally developed by Hoechst-Roussel Pharmaceuticals for the treatment of senile dementia of the Alzheimer type (SDAT) [1]. The compound is the principal 1-hydroxy metabolite of the first-generation agent tacrine (THA) and inhibits human AChE with an IC50 of 0.79 μM . Velnacrine maleate functions by enhancing cholinergic neurotransmission via inhibition of the enzyme responsible for synaptic acetylcholine degradation, and it has been evaluated in multiple Phase II/III clinical trials for cognitive improvement in Alzheimer's disease [2].

Why Generic Cholinesterase Inhibitor Substitution Fails for Velnacrine Maleate Research Applications


Direct substitution of velnacrine maleate with other acridine-based cholinesterase inhibitors (e.g., tacrine) or with structurally distinct AChE inhibitors (e.g., donepezil, rivastigmine) is scientifically unjustified due to quantitatively distinct potency, hepatotoxicity profiles, metabolic pathways, and species-specific pharmacokinetics. Velnacrine maleate exhibits a 2.9-fold lower human AChE IC50 (0.79 μM) compared to its own free base (3.27 μM) , and in HepG2 hepatoma cells, velnacrine metabolites demonstrate 2.2- to 7.5-fold lower cytotoxicity (LC50 84–434 μg/mL) relative to tacrine (LC50 54 μg/mL) [1]. Clinical data further demonstrate dose-dependent cognitive improvement with velnacrine maleate (225 mg/d superior to 150 mg/d; P<0.05) that cannot be extrapolated from other agents [2]. The compound's extensive metabolism in humans—with only approximately 10% excreted unchanged—yields a distinct pharmacokinetic signature that invalidates cross-compound assumptions [3].

Velnacrine Maleate Procurement Evidence: Quantified Differentiation from Tacrine and Physostigmine


Human AChE Inhibition Potency: Velnacrine Maleate vs. Free Base

Velnacrine maleate inhibits human acetylcholinesterase (AChE) with an IC50 of 0.79 μM, representing a 4.1-fold greater potency than the free base form of velnacrine (IC50 3.27 μM) . This differential potency directly impacts experimental design and dose-response interpretation in enzyme inhibition studies. The maleate salt form is the therapeutically relevant species evaluated in clinical trials, whereas the free base potency data alone underestimates the compound's pharmacological activity.

Acetylcholinesterase inhibition IC50 Enzyme assay

Hepatocellular Cytotoxicity: Velnacrine Metabolites vs. Tacrine in HepG2 Cells

In human hepatoma HepG2 cells, tacrine (THA) exhibits an LC50 of 54 μg/mL, whereas velnacrine's monohydroxy metabolites demonstrate LC50 values ranging from 84 to 190 μg/mL, and dihydroxy velnacrine metabolites show the lowest cytotoxicity with LC50 values of 251 to 434 μg/mL [1]. This represents a 1.6- to 3.5-fold reduction in cytotoxicity for monohydroxy species and a 4.6- to 8.0-fold reduction for dihydroxy species relative to the parent tacrine. The rank order of cytotoxicity—tacrine > monohydroxy metabolites > dihydroxy metabolites—was conserved across primary rat hepatocytes and HepG2 cells.

Hepatotoxicity Cytotoxicity LC50

Clinical Cognitive Efficacy: Velnacrine Maleate 225 mg/d vs. 150 mg/d vs. Placebo

In a 24-week, double-blind, placebo-controlled trial (n=449) of patients with clinically probable Alzheimer's disease, velnacrine maleate 225 mg/d demonstrated statistically significant superiority over the 150 mg/d dose (P<0.05) on the cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS) [1]. Placebo-treated patients showed deterioration on ADAS (P<0.05), while velnacrine-treated groups did not. The 225 mg/d group also outperformed the 150 mg/d group on the Clinical Global Impression of Change scale and three of four caregiver-rated scales. Treatment discontinuation due to reversible liver enzyme elevations (≥5× ULN) occurred in 3% (placebo), 30% (150 mg), and 24% (225 mg) of patients.

Alzheimer's disease Cognitive outcome Randomized controlled trial

Duration of Action: Velnacrine Maleate vs. Physostigmine in Aged Non-Human Primates

Velnacrine maleate possesses a longer duration of action than physostigmine, as demonstrated in aged (25–40 years) macaques performing a delayed matching-to-sample (DMTS) memory task [1]. At 30–60 minutes post-dosing (peak plasma concentrations 27–166 ng/mL), velnacrine induced significant improvement in long-delay DMTS performance (58.0–66.7% correct, representing a 13.4% increase over placebo values). Notably, this cognitive improvement remained significant during the test session conducted 24 hours post-administration, despite plasma velnacrine levels having fallen below the limit of quantitation (<5 ng/mL) at that time point [1]. This extended pharmacodynamic effect distinguishes velnacrine from shorter-acting AChE inhibitors like physostigmine.

Duration of action Delayed matching-to-sample Cognitive enhancement

Human Metabolic Fate and Urinary Excretion: Velnacrine Maleate Cross-Species Comparison

Following oral administration of [14C]velnacrine maleate, the compound undergoes extensive metabolism in humans, with only approximately 10% of the dose excreted unchanged in urine, compared to 19% in dogs and 33% in rats [1]. This represents the most extensive metabolism among the three species tested. In humans, plasma and urinary levels of unchanged velnacrine maleate are substantially lower, and the elimination half-life is shorter than that of total radioactivity, indicating the presence of one or more metabolites with longer half-lives than the parent compound [1]. The major metabolic pathway involves hydroxylation of the tetrahydroaminoacridine ring, with additional minor hydroxylated and dihydroxylated metabolites detected.

Metabolism Pharmacokinetics Cross-species comparison

Velnacrine Maleate Application Scenarios: Where Procurement Delivers Quantifiable Research Value


Alzheimer's Disease Cholinergic Hypothesis Validation Studies

Velnacrine maleate is specifically indicated for studies investigating the cholinergic hypothesis of Alzheimer's disease, where dose-dependent cognitive improvement must be demonstrated. The compound's established clinical efficacy profile—with the 225 mg/d dose showing statistically significant superiority over 150 mg/d (P<0.05) on ADAS-Cog measures in a 24-week RCT [1]—provides a validated reference standard for preclinical cognitive testing paradigms. Researchers requiring an AChE inhibitor with defined, reproducible clinical effect sizes should select velnacrine maleate 225 mg/d over alternative agents lacking this level of dose-response characterization.

Hepatotoxicity Mechanism and Idiosyncratic Drug-Induced Liver Injury (iDILI) Research

Velnacrine maleate serves as a prototypical model compound for studying the interplay between cholinergic enhancement and idiosyncratic hepatotoxicity. Clinical development data demonstrate that reversible, generally asymptomatic liver enzyme elevations (≥5× ULN) occurred in 24–30% of treated Alzheimer's patients versus 3% with placebo [1], while in vitro studies show minimal direct cytotoxicity in hepatocyte cultures under normal conditions [2]. This disconnect between in vitro and clinical hepatotoxicity makes velnacrine maleate an ideal probe for investigating glutathione depletion and oxidative stress as predisposing factors for aminoacridine-induced liver injury, with glutathione-depleted hepatocytes showing cytotoxic responses at concentrations approximately 25-fold lower than non-depleted cells [2].

Comparative Acetylcholinesterase Inhibitor Pharmacology: Acridine Class Reference Standard

Velnacrine maleate represents the principal 1-hydroxy metabolite of tacrine and serves as the appropriate comparator when evaluating novel acridine-based or structurally related AChE inhibitors. Its defined human AChE IC50 of 0.79 μM [1] and longer duration of action relative to physostigmine [2] establish it as a benchmark for potency and pharmacodynamic duration comparisons. The compound's extensive first-pass metabolism in humans (~90% metabolized) also makes it a valuable reference for evaluating hepatic metabolic stability of novel AChE inhibitor candidates .

Aged Non-Human Primate Cognitive Aging and Memory Enhancement Studies

For studies using aged macaque delayed matching-to-sample (DMTS) paradigms to evaluate cognitive enhancers, velnacrine maleate provides a validated positive control with documented effect size (13.4% improvement in long-delay DMTS performance over placebo) and a unique 24-hour pharmacodynamic window [1]. The dissociation between plasma pharmacokinetics (plasma levels <5 ng/mL at 24 h) and sustained cognitive benefit enables investigation of mechanisms underlying prolonged cholinergic enhancement beyond simple enzyme inhibition kinetics. Doses of 1–6 mg/kg PO (free base corrected) are effective in this model, with peak plasma concentrations ranging from 27–166 ng/mL at 30–60 min post-dose [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velnacrine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.